3-(Piperidin-4-ylmethoxy)pyridine

Overview

Description

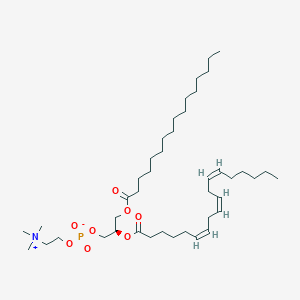

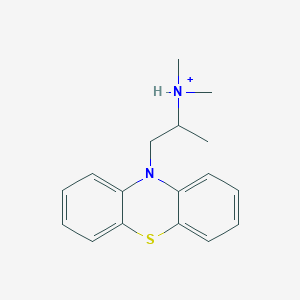

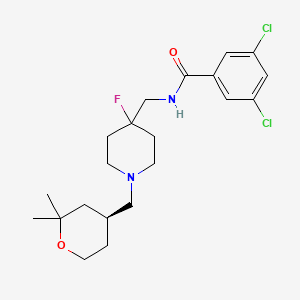

3-(Piperidin-4-ylmethoxy)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods : 3-(Piperidin-4-ylmethoxy)pyridine and its derivatives are synthesized through various methods, which are crucial in medicinal chemistry. For example, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally similar compound, was developed, highlighting the significance of these compounds in medicinal chemistry (Smaliy et al., 2011).

Crystal Structure Analysis : The crystal structure of LSD1 in complex with a compound containing a 4-piperidinylmethoxy group was determined. This study is important for understanding the binding modes of such compounds and can facilitate the design of more potent inhibitors (Niwa et al., 2018).

Chemical Properties and Interactions

Vibrational Spectra and Molecular Structure : The molecular structure and vibrational frequencies of compounds related to this compound, like 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, have been determined using HF and DFT methods. Such studies are essential for understanding the properties of these compounds (Taşal et al., 2009).

Quantum Chemical and Molecular Dynamic Simulation Studies : The inhibition efficiencies of some piperidine derivatives on the corrosion of iron were predicted using quantum chemical calculations and molecular dynamics simulations. This indicates potential applications in corrosion inhibition (Kaya et al., 2016).

Potential Applications in Medicinal Chemistry

Binding Assay and Receptor Studies : Studies on pyridine derivatives, including structures similar to this compound, have been conducted to assess their potential as inhibitors of specific receptors, indicating their relevance in drug discovery and medicinal chemistry (Guca, 2014).

Development of Novel Nitroxyl Radicals : Piperidine nitroxyl radicals have been developed for potential applications as antioxidants, contrast agents, and polymerization mediators. The study of these compounds may open new avenues in the field of medicinal chemistry (Kinoshita et al., 2009).

Mechanism of Action

Target of Action

The primary target of 3-(Piperidin-4-ylmethoxy)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is a key factor in gene expression regulation and cancer initiation .

Mode of Action

This compound interacts with LSD1 as a potent inhibitor, with Ki values as low as 29 nM . It exhibits high selectivity (>160×) against related monoamine oxidase A and B . The compound is suggested to be a competitive inhibitor against a dimethylated H3K4 substrate .

Biochemical Pathways

The inhibition of LSD1 by this compound affects the methylation levels of histone H3K4 . This disruption can lead to changes in gene expression regulation, which can have downstream effects on various biological processes, including cell proliferation .

Pharmacokinetics

The compound’s potent inhibitory action and high selectivity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The potent LSD1 inhibitors, such as this compound, can increase cellular H3K4 methylation . They strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while they have negligible effects on normal cells .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-(Piperidin-4-ylmethoxy)pyridine functions as a potent inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is responsible for demethylating histone H3 at lysine 4 (H3K4), a modification associated with active gene transcription. By inhibiting LSD1, this compound increases the methylation levels of H3K4, thereby promoting gene expression . This compound exhibits high selectivity for LSD1 over related enzymes such as monoamine oxidase A and B, with Ki values as low as 29 nM . Enzyme kinetics and docking studies suggest that this compound acts as a competitive inhibitor against a dimethylated H3K4 substrate .

Cellular Effects

This compound has been shown to significantly impact various cellular processes. By inhibiting LSD1, it increases the methylation of H3K4, which in turn affects gene expression and cellular proliferation. This compound has demonstrated strong antiproliferative effects on several leukemia and solid tumor cell lines, with EC50 values as low as 280 nM . Interestingly, this compound has negligible effects on normal cells, highlighting its potential as a targeted cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of LSD1, thereby preventing the enzyme from interacting with its histone substrates. This binding interaction is competitive, as the compound competes with the dimethylated H3K4 substrate for the active site of LSD1 . The inhibition of LSD1 leads to an increase in H3K4 methylation, which promotes the transcription of genes associated with cell differentiation and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in H3K4 methylation and prolonged antiproliferative effects on cancer cells . The compound’s stability and activity may be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits LSD1 and increases H3K4 methylation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with LSD1, an enzyme that demethylates histone H3 at lysine 4 . By inhibiting LSD1, this compound affects the methylation status of histones, thereby influencing gene transcription and cellular metabolism . The compound’s metabolism and clearance from the body are also important considerations for its therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components . Studies have shown that this compound can accumulate in specific tissues, which may enhance its therapeutic effects but also pose risks of localized toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with LSD1 and histone proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific nuclear compartments . The compound’s nuclear localization is essential for its role in modulating gene expression and cellular processes .

Properties

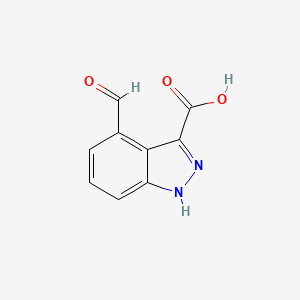

IUPAC Name |

3-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFFKDBLNXCYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649878 | |

| Record name | 3-[(Piperidin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933758-81-7 | |

| Record name | 3-[(Piperidin-4-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(piperidin-4-ylmethoxy)pyridine interact with LSD1 and what are the downstream effects of this interaction?

A1: this compound derivatives act as competitive inhibitors of LSD1. [] This means they compete with the natural substrate, dimethylated histone H3 lysine 4 (H3K4), for binding to the enzyme's active site. [] By blocking LSD1 activity, these compounds prevent the removal of methyl groups from H3K4. This leads to increased levels of methylated H3K4 in cells, which can impact gene expression and ultimately inhibit the proliferation of certain cancer cells. []

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives in relation to their LSD1 inhibitory activity?

A2: While the provided research [] doesn't detail specific SAR studies, it highlights that modifications to the this compound scaffold led to the development of compounds with varying potencies against LSD1. Some of these modifications resulted in compounds with Ki values as low as 29 nM, indicating strong inhibitory activity. [] Further research exploring different substituents and their impact on binding affinity, selectivity, and cellular activity would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)

![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)